![molecular formula C13H18BN3O2 B582415 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1239481-05-0](/img/structure/B582415.png)

2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

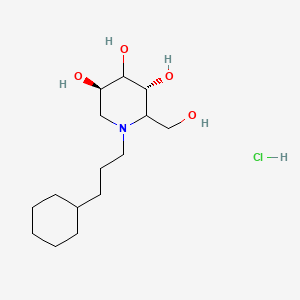

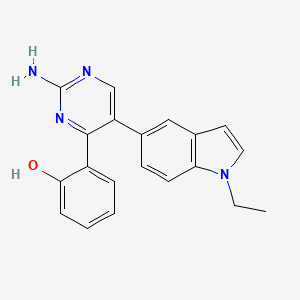

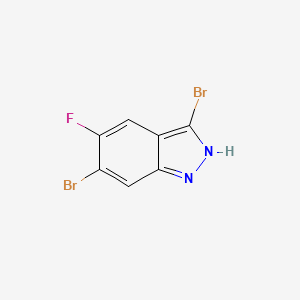

“2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C13H18BN3O2. It has an average mass of 259.112 Da and a monoisotopic mass of 259.149200 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula C13H18BN3O2. It contains 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume. It also has a polar surface area of 31 Å^2 .Scientific Research Applications

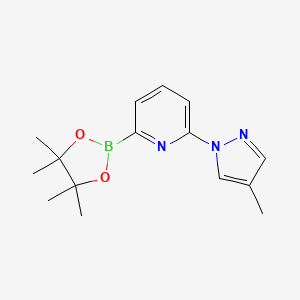

The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their inhibitory activity against serine proteases including thrombin has been explored (Spencer et al., 2002).

A study on the preparation of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane via rhodium-catalyzed hydroboration of allyl phenyl sulfone was conducted (Coombs et al., 2006).

Research on a new 4-substituted pyrene derivative, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, revealed its application in detecting H2O2 in living cells (Nie et al., 2020).

The Suzuki-Miyaura coupling polymerization of 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was investigated for precision synthesis of poly(3-hexylthiophene) (Yokozawa et al., 2011).

The study of the coupling reaction of Azulenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes with Haloazulenes was conducted to understand the physicochemical properties of azulene oligomers (Kurotobi et al., 2002).

Research on enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks utilized bromo derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (Fischer et al., 2013).

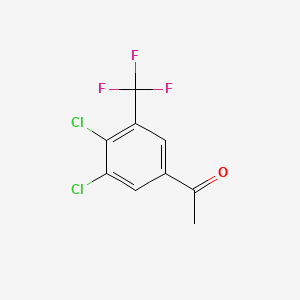

The synthesis of Pinacolylboronate-Substituted Stilbenes and their application in the synthesis of boron capped polyenes was explored (Das et al., 2015).

Electrochemical properties and reactions of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, were comparatively studied (Tanigawa et al., 2016).

The reaction mechanism of the Rhodium‐Catalyzed Arylation of Fullerene (C60) with Organoboron Compounds in the presence of water was studied using DFT calculations (Martínez et al., 2015).

Microwave-mediated synthesis of an arylboronate library from 2-(2-, 3-, or 4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was investigated (Spencer et al., 2011).

Safety And Hazards

properties

IUPAC Name |

2-[4-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)11-7-5-10(6-8-11)9-16-17-15/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARNXRHOIGMOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676993 | |

| Record name | 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1239481-05-0 | |

| Record name | 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-amine 2hcl](/img/structure/B582344.png)

![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)

![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)